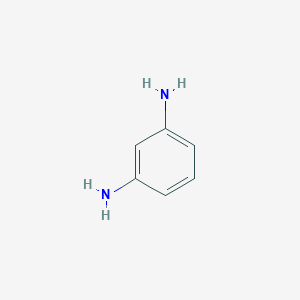

m-Phenylenediamine

Beschreibung

Eigenschaften

IUPAC Name |

benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCQRUWWHSTZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-03-5 | |

| Record name | m-Phenylenediamine, polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021137 | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-phenylenediamine appears as colorless or white colored needles that turn red or purple in air. Melting point 64-66 C. Density 1.14 g / cm3. Flash point 280 F. May irritate skin and eyes. Toxic by skin absorption, inhalation or ingestion. Used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals that change to red on exposure to light and air; [CHEMINFO], WHITE CRYSTALS. TURNS RED ON EXPOSURE TO AIR., Colorless or white colored needles that turn red or purple in air. | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

540 to 543 °F at 760 mmHg (NTP, 1992), 284-287 °C, 540-543 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

280 °F (NTP, 1992), 187 °C c.c., 280 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE; SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL., In water, 2.38X10+5 mg/l at 20 deg, Solubility in water: soluble | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0696 at 136 °F (NTP, 1992) - Denser than water; will sink, 1.0096 g/cu m at 58 °C, Density = 1.139, 1.14 g/cm³, 1.0696 at 136 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7, 3.7 | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 211.6 °F ; 0.0018 mmHg at 77 °F (NTP, 1992), 0.0018 [mmHg], 1 MM HG @ 99.8 °C, Vapor pressure, Pa at 99.8 °C: 133, 1 mmHg at 211.6 °F, 0.0018 mmHg at 77 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

m-Phenylenediamine: purity 99.5% minimum /with the following constituents:/ water-insoluble matter, 0.1% maximum; moisture content, 0.1% maximum; moisture content, 0.1% maximum; dinitrobenzene, 0.1% maximum; p-Phenylenediamine, 500 mg/kg maximum; o-Phenylenediamine, 200 mg/kg maximum., In Japan, m-phenylenediamine is available with a minimum purity of 98.5%. ... Dinitrobenzene and phenylenediamine isomers are /found/ as impurities. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS BECOMING RED ON EXPOSURE TO AIR, Colorless needles, RHOMBIC CRYSTALS FROM ALCOHOL, COLORLESS RHOMBIC NEEDLES, Dark oxidation products /are/ present in compound exposed to moist air. | |

CAS No. |

108-45-2, 541-69-5 | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE624J2447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

145 to 147 °F (NTP, 1992), 145-147 °F, 62-63 °C | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of m-Phenylenediamine from 1,3-Dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing m-Phenylenediamine (m-PDA) from 1,3-dinitrobenzene. This compound is a crucial intermediate in the chemical industry, serving as a building block for high-performance polymers like aramids, epoxy resins, and various dyes.[1][2] This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols for key synthesis processes.

Core Synthetic Methodologies

The conversion of 1,3-dinitrobenzene to this compound is fundamentally a reduction reaction, where both nitro groups are reduced to amine groups. The two predominant industrial methods for this transformation are catalytic hydrogenation and iron-acid reduction (Bechamp reduction).

1. Catalytic Hydrogenation: This is the most common and environmentally friendly method for producing this compound.[3][4] It involves the reaction of 1,3-dinitrobenzene with hydrogen gas in the presence of a metal catalyst. This method is favored for its high yield, good product quality, and reduced waste generation compared to older techniques.[4]

2. Iron-Acid Reduction (Bechamp Reduction): This classical method utilizes iron filings in the presence of an acid, typically hydrochloric acid, to reduce the nitro groups.[5][6] While effective, this process generates significant amounts of iron sludge, an environmental concern that has led to a decline in its use in modern large-scale production.[4]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from 1,3-dinitrobenzene follows a two-step reduction pathway, with 3-nitroaniline as a potential intermediate. The general workflow involves the reaction setup, the reduction process, and subsequent product isolation and purification.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Catalytic Hydrogenation of 1,3-Dinitrobenzene

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Yield (%) | Reference |

| Ni | SiO₂ | 100 | 2.6 | Ethanol | 97.2 | 88.9 | [7] |

| Ni/La₂O₃ | SiO₂ | 100 | 2.6 | Ethanol | 97.1 | 94.0 | [3] |

| Pd-Ru | - | - | - | Alcohols/Benzene | >99 | >98 | [4] |

| Ni₂P | - | - | - | Piperidine | 100 | 100 | [4] |

| PdO-NiO-CuO | - | 80-120 | 2-5 | - | >95 | >95 | [8] |

Table 2: Iron-Acid (Bechamp) Reduction of 1,3-Dinitrobenzene

| Reducing Agent | Acid | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Iron filings | HCl | Boiling | 30-60 | Approx. 88 | [6] |

Experimental Protocols

Below are detailed methodologies for the key experiments discussed. These protocols are intended for trained professionals in a laboratory setting. Appropriate safety precautions must be taken at all times.

Protocol 1: Catalytic Hydrogenation using a Silica-Supported Nickel Catalyst

This protocol is adapted from studies on silica-supported nickel catalysts.[7]

Materials:

-

1,3-Dinitrobenzene

-

Ethanol

-

Silica-supported nickel catalyst (e.g., 20 wt% Ni on SiO₂)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

Charge the autoclave reactor with 1,3-dinitrobenzene, ethanol as the solvent, and the silica-supported nickel catalyst.

-

Seal the reactor and purge with nitrogen gas several times to remove air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.6 MPa).

-

Heat the reactor to the target temperature (e.g., 100°C) while stirring.

-

Maintain the reaction conditions for a set duration, monitoring hydrogen uptake to gauge reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Open the reactor and filter the reaction mixture to remove the catalyst.

-

The filtrate, containing this compound and ethanol, can be concentrated by rotary evaporation.

-

The crude this compound can be further purified by recrystallization.

Protocol 2: Iron-Acid (Bechamp) Reduction

This protocol is based on the classical Bechamp reduction method.[6]

Materials:

-

1,3-Dinitrobenzene

-

Fine iron filings

-

Concentrated hydrochloric acid

-

Water

-

Anhydrous sodium carbonate

Procedure:

-

In a large beaker or round-bottom flask, charge water, fine iron filings, and a small amount of concentrated hydrochloric acid.

-

Heat the mixture to boiling for at least 5 minutes.

-

Add 1,3-dinitrobenzene in small portions with continuous stirring, maintaining the boiling temperature. The solution will initially turn yellow due to the formation of 3-nitroaniline.

-

Control the rate of addition to prevent excessive frothing. After each addition, wait for the solution to become colorless or pale brown before adding more.

-

Once all the 1,3-dinitrobenzene has been added (typically over 30-60 minutes), continue boiling for an additional 5 minutes.

-

Carefully add anhydrous sodium carbonate in small portions until the solution is distinctly alkaline to litmus paper. This step is to decompose any soluble iron compounds.

-

Boil for another 5 minutes.

-

Filter the hot solution to remove the iron and iron oxide sludge.

-

The clear filtrate contains the this compound. The product can be isolated by cooling and crystallization, or by extraction.

Conclusion

The synthesis of this compound from 1,3-dinitrobenzene is a well-established and critical industrial process. While the Bechamp reduction is a historically significant method, catalytic hydrogenation is now the preferred route due to its higher efficiency, cleaner reaction profile, and more environmentally benign nature. The choice of catalyst and optimization of reaction parameters such as temperature and pressure are key to achieving high yields and purity. The data and protocols provided in this guide offer a comprehensive resource for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

- 1. engineerfix.com [engineerfix.com]

- 2. leapchem.com [leapchem.com]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. CN107540554B - Method for preparing this compound by hydrogenating m-dinitrobenzene - Google Patents [patents.google.com]

- 5. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103433059A - Catalyst used in hydrogenation reaction of m-dinitrobenzene to synthesize this compound and application of catalyst - Google Patents [patents.google.com]

Spectroscopic characterization of m-Phenylenediamine (FTIR, NMR, UV-Vis)

Introduction

m-Phenylenediamine (m-PDA), also known as 1,3-diaminobenzene, is an aromatic amine of significant industrial importance. It serves as a key monomer in the synthesis of various polymers, including aramids and epoxy resins, and is utilized in the production of dyes and other specialty chemicals. A thorough understanding of its molecular structure and electronic properties is crucial for optimizing its applications and ensuring quality control. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic data and experimental protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic vibrational modes of the aromatic ring and the amine functional groups.

1.1. Data Presentation: FTIR Spectral Data

The principal FTIR absorption bands for this compound are summarized in the table below. These assignments are based on the vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3426 | Strong, Broad | N-H Asymmetric Stretching |

| 3350 | Strong, Broad | N-H Symmetric Stretching |

| 3050 | Medium | Aromatic C-H Stretching |

| 1620 | Strong | N-H Bending (Scissoring) |

| 1590 | Strong | Aromatic C=C Stretching |

| 1500 | Strong | Aromatic C=C Stretching |

| 1470 | Medium | Aromatic C=C Stretching |

| 1320 | Medium | C-N Stretching |

| 1170 | Medium | In-plane C-H Bending |

| 840 | Strong | Out-of-plane C-H Bending |

| 770 | Strong | Out-of-plane C-H Bending |

| 680 | Strong | Out-of-plane Ring Bending |

1.2. Experimental Protocol: FTIR Analysis

A standard protocol for obtaining the FTIR spectrum of this compound is as follows:

1.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of high-purity this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder into a pellet-pressing die.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Drying: Ensure the KBr and the sample are completely dry to avoid interference from water absorption bands.

1.2.2. Instrumentation and Data Acquisition

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.

-

Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Spectral Range: Scan the sample typically from 4000 to 400 cm⁻¹.

-

Resolution: Set the spectral resolution to 4 cm⁻¹.

-

Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final FTIR spectrum of this compound.

1.3. Experimental Workflow: FTIR Analysis

An In-depth Technical Guide to the Solubility of m-Phenylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-phenylenediamine (m-PDA) in various organic solvents. Understanding the solubility of m-PDA is critical for its application in the synthesis of polymers, dyes, and pharmaceuticals, as well as for its purification and handling in laboratory and industrial settings. This document compiles quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several key organic solvents. The following table summarizes the mole fraction solubility of m-PDA in methanol, ethanol, and acetonitrile at various temperatures.

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Methanol | 278.15 | 0.1668 |

| 283.15 | 0.2101 | |

| 288.15 | 0.2625 | |

| 293.15 | 0.3252 | |

| 298.15 | 0.3981 | |

| 303.15 | 0.4693 | |

| 308.15 | 0.5127 | |

| 313.15 | 0.5589 | |

| Ethanol | 278.15 | 0.1072 |

| 283.15 | 0.1412 | |

| 288.15 | 0.1843 | |

| 293.15 | 0.2394 | |

| 298.15 | 0.3061 | |

| 303.15 | 0.3842 | |

| 308.15 | 0.4615 | |

| 313.15 | 0.5356 | |

| Acetonitrile | 278.15 | 0.1717 |

| 283.15 | 0.2215 | |

| 288.15 | 0.2824 | |

| 293.15 | 0.3551 | |

| 298.15 | 0.4392 | |

| 303.15 | 0.5218 | |

| 308.15 | 0.5853 | |

| 313.15 | 0.6438 |

Data sourced from a study on the solubility of this compound in various solvents.[1]

Qualitative Solubility Profile

In addition to the quantitative data, this compound exhibits varying degrees of solubility in a broader range of organic solvents. This qualitative information is essential for initial solvent screening and process development.

-

Soluble in:

-

Slightly Soluble in:

-

Very Slightly Soluble in:

It is also noteworthy that this compound is soluble in water, with a reported solubility of 350 g/L at 25 °C.[4]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative data presented in this guide was primarily obtained using the gravimetric method. This is a classic and reliable technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of the solute is prepared at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solute is measured, and from these measurements, the solubility can be calculated.

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Constant temperature water bath or incubator

-

Analytical balance

-

Spatula

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

-

Pre-weighed evaporation dish or watch glass

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

-

Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Mass Determination of the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed evaporation dish and record the total mass of the dish and the solution.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination of the Solute: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained. The final mass corresponds to the mass of the dissolved this compound.

Calculations:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved this compound = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved this compound

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or mole fraction.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility characteristics.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of m-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of m-phenylenediamine (m-PDA), a versatile aromatic amine with significant applications in polymer synthesis, dye manufacturing, and as a curing agent. This document is intended for a technical audience and details the compound's physical and chemical characteristics, its key reactions with illustrative experimental protocols, and visualizations of important chemical pathways.

Core Chemical and Physical Properties

This compound, systematically named benzene-1,3-diamine, is a colorless crystalline solid that is known to darken upon exposure to air, typically turning red or purple due to oxidation.[1][2][3] It is an isomer of o-phenylenediamine and p-phenylenediamine.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [1][4] |

| Molecular Weight | 108.14 g/mol | [1][2][4] |

| CAS Number | 108-45-2 | [4][5][6] |

| Melting Point | 64-66 °C (147-151 °F) | [1][3][5][7][8] |

| Boiling Point | 282-284 °C (540-543 °F) | [2][3][7][8][9][10] |

| Density | 1.14 g/cm³ | [1][5][11] |

| Vapor Pressure | 1 mmHg @ 99.8 °C (211.6 °F); 0.0018 mmHg @ 25 °C (77 °F) | [2] |

| Flash Point | 138 °C (280 °F) | [1][2][5][11] |

| Water Solubility | 350 g/L at 25 °C | [8][12] |

| pKa₁ (conjugate acid) | 5.11 (at 20 °C) | [3][8][12] |

| pKa₂ (doubly protonated) | 2.50 (at 20 °C) | [3][8][12] |

| LogP | -0.33 | [1] |

Solubility Profile: this compound is soluble in water, methanol, ethanol, chloroform, acetone, and dimethylformamide.[1][9] It exhibits slight solubility in ether, carbon tetrachloride, and isopropanol, and is very slightly soluble in benzene, toluene, and xylene.[1][9] At a constant temperature, the mole fraction solubility in several pure solvents follows the order: water < ethanol < methanol < acetonitrile.[13]

Chemical Reactivity and Key Reactions

This compound is a reactive aromatic diamine, with its chemical behavior dominated by the two amino groups. These groups can undergo a variety of reactions, including oxidation, reduction, diazotization, and polymerization. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][10][11]

Oxidation Reactions

The amino groups of this compound are susceptible to oxidation, which can lead to the formation of colored products. This reactivity is the basis for its use in some dye formations and is also responsible for its discoloration in air. A key oxidation product is 2,7-diaminophenazine, which is formed through an oxidative condensation reaction.[14]

This protocol describes the horseradish peroxidase (HRP) catalyzed oxidation of this compound using hydrogen peroxide.[9]

-

Reaction Setup: Prepare a 0.02 mol/L Britton-Robinson (BR) buffer solution.

-

Reactant Preparation: In the BR buffer, prepare a 2.0 x 10⁻³ mol/L solution of this compound and a 9.0 x 10⁻⁴ mol/L solution of hydrogen peroxide.

-

Enzymatic Reaction: Add horseradish peroxidase (HRP) to the buffered solution containing this compound and hydrogen peroxide.

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

-

Analysis: The formation of 2,7-diaminophenazine can be monitored and characterized using techniques such as cyclic voltammetry, HPLC, UV-Vis, IR, and NMR spectroscopy.[9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. US4952680A - Preparation of stable solutions of azo dyes of this compound by reaction with formic acid - Google Patents [patents.google.com]

- 5. 2,7-Diaminophenazine | High-Purity Research Chemical [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 108-45-2 [chemicalbook.com]

- 11. Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles [mdpi.com]

- 12. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for continuously preparing highly-pure poly(m-phenylene isophthalamide) resin solution - Eureka | Patsnap [eureka.patsnap.com]

- 14. The mutagenic modulating effect of p-phenylenediamine on the oxidation of o- or this compound with hydrogen peroxide in the Salmonella test - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition Analysis of m-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of m-phenylenediamine (m-PDA). It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the thermal stability, decomposition pathways, and appropriate analytical methodologies for this compound. This document summarizes key thermal properties, outlines detailed experimental protocols for thermal analysis, and presents visual representations of decomposition workflows.

Introduction to this compound and its Thermal Stability

This compound (also known as 1,3-diaminobenzene) is an aromatic amine that serves as a critical building block in the synthesis of a wide array of polymers, dyes, and resins. Its thermal stability is a crucial parameter in the manufacturing, processing, and storage of these materials, as well as in assessing potential occupational and environmental hazards.

Upon heating, this compound undergoes decomposition, a process that can be exothermic and may release toxic and flammable gases. General safety literature indicates that the thermal decomposition of this compound can produce hazardous fumes, including toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1]. Understanding the temperatures at which decomposition initiates and proceeds, as well as the nature of the decomposition products, is paramount for safe handling and for the development of robust chemical processes.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for p-Phenylenediamine

| Parameter | Value |

| Onset of Decomposition | ~141°C |

| End of Decomposition | ~216°C |

| Temperature of Maximum Decomposition Rate (Tmax) | 186.8°C |

| Decomposition Steps | 1 |

Data derived from a study on p-phenylenediamine and presented here as a representative example for a phenylenediamine isomer.

Table 2: Differential Thermal Analysis (DTA) Data for p-Phenylenediamine

| Parameter | Value |

| Peak Decomposition Temperature | 186.8°C |

This value corresponds to the peak of the derivative thermogravimetric (DTG) curve and indicates the point of the most rapid weight loss.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different temperatures for this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set, typically involving a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 600°C).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to determine the key thermal events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and to characterize the enthalpy changes associated with the thermal decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is established, similar to the TGA method, with a linear heating rate.

-

-

Data Acquisition: The heat flow to the sample and reference is measured as the temperature is increased.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) peaks. The area under these peaks can be integrated to determine the enthalpy of the transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.

Objective: To identify the chemical composition of the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

Procedure:

-

Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere. The volatile decomposition products are swept into the GC column.

-

Gas Chromatography (GC): The decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated components are ionized and fragmented, and the resulting mass spectrum is used to identify the chemical structure of each decomposition product by comparing the fragmentation patterns to spectral libraries.

Visualizing Thermal Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of this compound and a proposed general decomposition pathway.

References

Quantum Chemical Calculations for m-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Phenylenediamine (m-PD), an aromatic amine, is a crucial building block in a wide array of applications, from the synthesis of high-performance polymers like aramids to its use in epoxy resins and dyes.[1] Its molecular structure and electronic properties are of significant interest to researchers for designing novel materials and understanding reaction mechanisms. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricacies of m-PD at the atomic level.[2][3] This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, summarizing key findings, computational methodologies, and potential applications.

Computational Methodologies

A variety of computational methods have been employed to study this compound, with Density Functional Theory (DFT) being the most prominent. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in combination with various basis sets to achieve a balance between computational cost and accuracy.

Experimental Protocols: A Snapshot of Common Approaches

While this guide focuses on computational aspects, it's important to note that theoretical calculations are often validated against experimental data. Key experimental techniques used in conjunction with quantum chemical studies on m-PD include:

-

Spectroscopy:

-

FTIR and Raman Spectroscopy: To determine the vibrational modes of the molecule.

-

UV-Vis Spectroscopy: To analyze electronic transitions, often performed in different solvents like ethanol and DMSO to study solvatochromic effects.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical shifts, which can be correlated with theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method.[2]

-

-

X-Ray Diffraction: To determine the precise bond lengths and angles of the molecule in its crystalline state.

Computational Protocols: The Heart of the Investigation

The core of quantum chemical investigations on m-PD revolves around a systematic computational workflow. This typically involves:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the m-PD molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. DFT methods, such as B3LYP with basis sets like 6-31G(d) or aug-cc-PVDZ, are commonly used for this purpose.[4][5]

-

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial for understanding charge transfer within the molecule and its chemical reactivity.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.[2][3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding donor-acceptor interactions and intramolecular charge transfer.[2]

-

-

Time-Dependent DFT (TD-DFT): To study the electronic excited states and simulate UV-Vis absorption spectra, TD-DFT calculations are employed.[2][4] This allows for a direct comparison with experimental spectra and aids in understanding the nature of electronic transitions.

Key Quantitative Data

The following tables summarize important quantitative data obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.414 - 1.419 | |

| C-N | ~1.40 | |

| N-H | ~1.01 | |

| C-C-C (aromatic) | ~120 | |

| C-N-H | ~113 | |

| H-N-H | ~109 |

Note: These are typical ranges and the exact values can vary slightly depending on the computational method and basis set used.[5]

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | Varies with method, typically around -5.5 to -6.0 eV |

| LUMO Energy | Varies with method, typically around -0.5 to -1.0 eV |

| HOMO-LUMO Gap | ~4.5 to 5.5 eV |

| Dipole Moment | ~1.5 to 2.0 Debye |

Note: These values are illustrative and depend on the specific computational level of theory.

Visualizing Computational Workflows and Molecular Interactions

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of computational studies and the nature of intermolecular interactions.

Caption: A typical workflow for quantum chemical calculations on this compound.

Caption: Key intermolecular interactions stabilizing the this compound dimer.[6]

Applications in Drug Development and Materials Science

The insights gained from quantum chemical calculations on m-PD have significant implications for various fields:

-

Materials Science: Understanding the electronic structure and intermolecular interactions of m-PD is crucial for designing novel polymers with enhanced thermal stability, mechanical strength, and electronic properties.[4][7] For instance, DFT calculations have been used to study the interaction of m-PD with other monomers in the formation of polyamide membranes for water purification.[4][7]

-

Drug Development: While m-PD itself is not a therapeutic agent, its derivatives are. Molecular docking and molecular dynamics simulations, which are often informed by quantum chemical calculations of the ligand, can be used to predict the binding affinity of m-PD derivatives with biological targets.[2][3] The MEP surface, for example, can guide the design of molecules with improved protein-ligand interactions.

-

Reaction Mechanism Elucidation: Quantum chemical calculations can help in understanding the reaction mechanisms involving m-PD, such as its role as a curing agent in epoxy resins. By mapping the reaction pathways and identifying transition states, researchers can optimize reaction conditions and develop more efficient synthetic routes.[2]

Conclusion

Quantum chemical calculations, particularly DFT and TD-DFT, provide an invaluable framework for understanding the structural, electronic, and spectroscopic properties of this compound. This theoretical approach, when coupled with experimental validation, offers a powerful platform for the rational design of new materials and for elucidating complex chemical processes. The continued development of computational methods promises to further enhance our predictive capabilities, accelerating innovation in fields ranging from polymer chemistry to drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A theoretical study of weak interactions in phenylenediamine homodimer clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Routes for m-Phenylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and traditional synthetic methodologies for producing m-Phenylenediamine (m-PDA) and its derivatives. These compounds are crucial intermediates in the manufacturing of high-performance polymers, dyes, and importantly, serve as key structural motifs in various pharmaceutically active agents. This document details novel C-H amination strategies, established catalytic hydrogenation processes, and provides context for the application of m-PDA derivatives in drug development, with a focus on their role as kinase inhibitors.

Novel Synthesis Routes: Direct C-H Amination

Recent advancements in organic synthesis have led to the development of innovative methods for the direct amination of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step processes.

Acid-Promoted, Radical-Mediated Meta-Selective C-H Amination of Anilines

A groundbreaking approach developed by the research group of Professor Fei Wang at Nankai University enables the direct meta-selective amination of aromatic amines to furnish this compound compounds.[1] This strategy overcomes the inherent ortho/para directing effect of the amine group through a clever polarity reversal strategy.